molecular formula C17H15N3 B071611 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- CAS No. 161806-39-9

1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-

Cat. No. B071611
M. Wt: 261.32 g/mol
InChI Key: RZJAUSDHHRSXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-, also known as IBZ, is a heterocyclic compound that has attracted significant attention from researchers due to its potential use in various fields. IBZ is a derivative of benzimidazole, which is a class of compounds that exhibits a wide range of biological activities, including antiviral, antifungal, and anticancer properties.

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been found to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to have a variety of biochemical and physiological effects. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been found to modulate the immune system by inhibiting the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has several advantages for use in lab experiments. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to have low toxicity in animal studies. However, there are also limitations to the use of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- in lab experiments. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-. One area of research is the development of more potent and selective 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- analogs. Additionally, further studies are needed to elucidate the mechanism of action of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- and to identify its molecular targets. Another area of research is the evaluation of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- as a therapeutic agent in animal models of cancer and viral infections. Finally, the development of new methods for the delivery of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- to target tissues could improve its effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- involves the condensation of 2-(1H-indol-3-yl)ethanol with 1,2-diaminobenzene in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography. The yield of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- can be improved by optimizing the reaction conditions, including the reaction time, temperature, and concentration of reagents.

Scientific Research Applications

1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to exhibit a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

CAS RN

161806-39-9

Product Name

1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole

InChI

InChI=1S/C17H15N3/c1-2-6-14-13(5-1)12(11-18-14)9-10-17-19-15-7-3-4-8-16(15)20-17/h1-8,11,18H,9-10H2,(H,19,20)

InChI Key

RZJAUSDHHRSXHT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3

Other CAS RN

161806-39-9

synonyms

2-[2-(1H-indol-3-yl)ethyl]-1H-benzoimidazole

Origin of Product

United States

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